molecular formula C19H30ClN3O3S B2526045 N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride CAS No. 1189730-57-1

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide hydrochloride

Cat. No. B2526045
CAS RN: 1189730-57-1
M. Wt: 415.98
InChI Key: OLRUHDKFRYJKCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound , has been extensively studied. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzylpiperazine moiety attached to a cyclopentanecarboxamide group via a sulfonyl bridge. The molecular weight of the compound is 415.98.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Compounds similar to the requested chemical structure have been synthesized and studied for their cardiac electrophysiological activity. These include studies on N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating their potential in producing class III electrophysiological activity, comparable to clinically trialed agents like sematilide (Morgan et al., 1990).

Anticancer Evaluation

Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against human cancer cell lines, suggesting potential applications in cancer treatment. These compounds induce apoptosis and cell cycle arrest at the G1 phase through the upregulation of caspase proteins and gene expression levels (Ravichandiran et al., 2019).

Photoaffinity Labelling

A novel photoaffinity ligand for the sulfonylurea receptor was synthesized, incorporating an azido-substituted glibenclamide analogue, indicating its use in studying the sulfonylurea receptor's interaction with ligands (Chudziak et al., 1994).

Insecticidal Activity

Flubendiamide, a novel class of insecticide with a unique chemical structure, exhibits strong activity against lepidopterous pests, including resistant strains. This research highlights its potential role in integrated pest management programs (Tohnishi et al., 2005).

Antidiabetic Drug Discovery

Arylsulfonamidothiazoles have been identified as a new class of antidiabetic drugs through selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme, attenuating hepatic gluconeogenesis and reducing glucose levels in diabetic models (Barf et al., 2002).

Mechanism of Action

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S.ClH/c23-19(18-8-4-5-9-18)20-10-15-26(24,25)22-13-11-21(12-14-22)16-17-6-2-1-3-7-17;/h1-3,6-7,18H,4-5,8-16H2,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRUHDKFRYJKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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